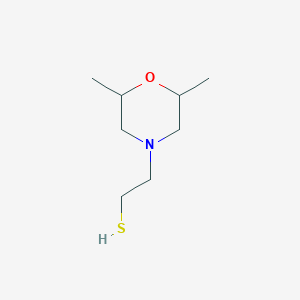
2,6-Dimethyl-4-(2'-mercaptoethyl)-morpholine
Cat. No. B8558460
M. Wt: 175.29 g/mol
InChI Key: BRGJPFBPAKZMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05985253
Procedure details


In a 500 ml three necked flask 115.2 g (1 mol) 2,6-dimethylmorpholine in 250 ml of toluene is heated at 90° C. Then 60.12 g (1 mol) thiirane is added to the resulting reaction mixture dropwise and the reaction mixture is heated for 5 hours under reflux. The reaction mixture is concentrated in vacuum with a rotary evaporator and is fractionally distilled using a Vigreux column.
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][NH:4][CH2:3]1.[S:9]1[CH2:11][CH2:10]1>C1(C)C=CC=CC=1>[CH3:8][CH:6]1[O:7][CH:2]([CH3:1])[CH2:3][N:4]([CH2:11][CH2:10][SH:9])[CH2:5]1
|
Inputs


Step One
[Compound]
|
Name
|
three
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
115.2 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1CNCC(O1)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
60.12 g
|
|
Type
|
reactant
|
|
Smiles
|
S1CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is heated for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in vacuum with a rotary evaporator
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
is fractionally distilled
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CN(CC(O1)C)CCS
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
